Mono(2E-pentenyl) Phthalate
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Overview
Description
Mono(2E-pentenyl) Phthalate is an organic compound with the molecular formula C13H14O4 and a molecular weight of 234.251 g/mol. This compound is characterized by the presence of a benzoic acid moiety esterified with a pent-2-en-1-yl group. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mono(2E-pentenyl) Phthalate typically involves the esterification of benzoic acid with pent-2-en-1-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of environmentally benign solvents and catalysts is also preferred to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Mono(2E-pentenyl) Phthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various ester or amide derivatives depending on the nucleophile used.
Scientific Research Applications
Mono(2E-pentenyl) Phthalate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Mono(2E-pentenyl) Phthalate involves its interaction with specific molecular targets. For instance, it may influence the expression of certain enzymes such as superoxide dismutase, catalase, and Glutathione-S-transferase, which play a role in oxidative stress response. The compound’s structure allows it to interact with these enzymes, potentially leading to changes in their activity and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-((Pent-4-enyloxy)carbonyl)benzoic acid
- 2-(((2-ethyl-2-methylhexyl)oxy)carbonyl)benzoic acid
Uniqueness
Mono(2E-pentenyl) Phthalate is unique due to its specific ester linkage and the presence of a pent-2-en-1-yl group. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For example, the presence of the pent-2-en-1-yl group may enhance its reactivity in certain chemical reactions and its interaction with biological targets .
Properties
IUPAC Name |
2-[(E)-pent-2-enoxy]carbonylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-2-3-6-9-17-13(16)11-8-5-4-7-10(11)12(14)15/h3-8H,2,9H2,1H3,(H,14,15)/b6-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRIXKSUCCUIRO-ZZXKWVIFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCOC(=O)C1=CC=CC=C1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/COC(=O)C1=CC=CC=C1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858137 |
Source
|
Record name | 2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334376-71-4 |
Source
|
Record name | 2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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